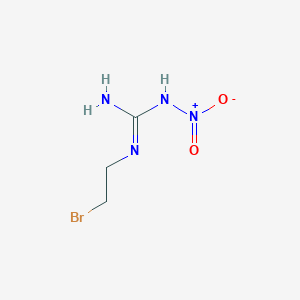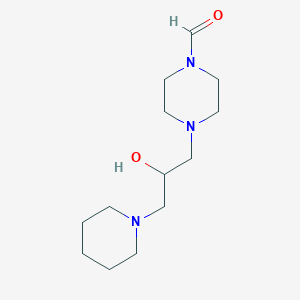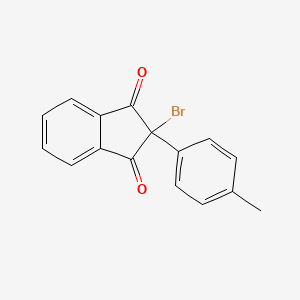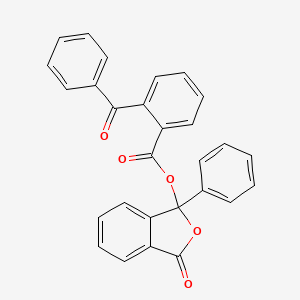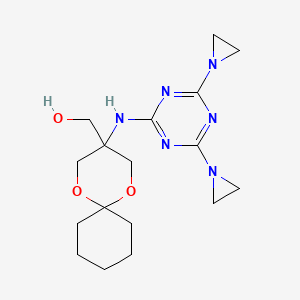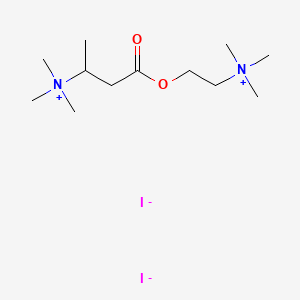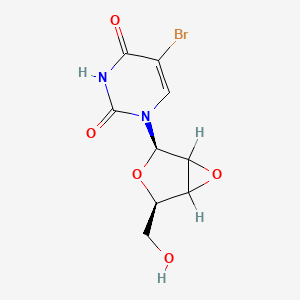
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride, (8S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride, (8S-cis)-: is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its intricate structure, which includes multiple hydroxyl groups, a methoxy group, and a morpholinyl-substituted hexopyranosyl moiety. It is often studied for its potential therapeutic properties and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the Naphthacenedione Core: This involves the cyclization of aromatic precursors under acidic or basic conditions.
Introduction of Hydroxyl and Methoxy Groups: These functional groups are typically introduced through electrophilic aromatic substitution reactions.
Glycosylation: The attachment of the hexopyranosyl moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under catalytic conditions.
Morpholinyl Substitution: The morpholinyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Naphthoic Acid: Shares the naphthalene core but lacks the complex functional groups and glycosyl moiety.
Allylamine: A simpler amine compound with different functional properties.
Carbonyl Compounds: Such as aldehydes and ketones, which share the carbonyl functional group but differ in overall structure and reactivity.
Uniqueness:
- The presence of multiple hydroxyl groups, a methoxy group, and a morpholinyl-substituted hexopyranosyl moiety makes this compound unique in its chemical behavior and potential applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
80844-67-3 |
|---|---|
Formule moléculaire |
C31H35NO11 |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
9-acetyl-6,9,11-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H35NO11/c1-14-26(34)18(32-7-9-41-10-8-32)11-21(42-14)43-20-13-31(39,15(2)33)12-17-23(20)30(38)25-24(28(17)36)27(35)16-5-4-6-19(40-3)22(16)29(25)37/h4-6,14,18,20-21,26,34,36,38-39H,7-13H2,1-3H3 |
Clé InChI |
OYIWRKOSDGPKFD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N6CCOCC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



